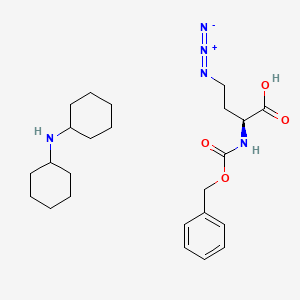

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine, also known as Z-L-Aha-OH (DCHA), is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are fundamental in the field of click chemistry, which is widely used for bioconjugation and drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as DBCO or BCN

Common Reagents and Conditions

CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. .

SPAAC: Does not require a catalyst and is typically carried out in aqueous or organic solvents at room temperature

Major Products Formed

Applications De Recherche Scientifique

Overview

The compound (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine is a significant member of the azido compound family, primarily recognized for its applications in medicinal chemistry and bioconjugation processes. Its unique structural features, particularly the azide functional group, enable it to participate in a variety of chemical reactions, notably click chemistry, which has broad implications in drug development and biological research.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Protection of Functional Groups : Protecting groups are added to prevent undesired reactions.

- Introduction of Azide Group : The azide group is introduced using reagents like sodium azide.

- Deprotection : The protecting groups are removed to yield the final product.

Bioconjugation Techniques

The azide group in this compound is particularly valuable for bioconjugation, allowing for the selective attachment of biomolecules such as proteins, peptides, or nucleic acids. This capability is crucial for:

- Targeted Drug Delivery : The ability to conjugate therapeutic agents to specific cells or tissues enhances the efficacy and reduces side effects.

- Imaging Applications : Azido compounds can be tagged with fluorescent markers for imaging studies in cellular biology.

Antimicrobial Activity

Research indicates that derivatives of azido compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar azido derivatives effectively combat various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a potential candidate for developing new antibiotics .

Cancer Research

The compound's reactivity allows it to be explored in cancer research, particularly in designing targeted therapies that can selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues. Studies have demonstrated that azide-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various azido derivatives against common pathogens. The results indicated that compounds with similar structures to (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid showed promising inhibitory effects against Gram-positive and Gram-negative bacteria .

Case Study 2: Targeted Drug Delivery

In a recent investigation, researchers utilized click chemistry involving this compound to create targeted drug delivery systems for cancer treatment. The study highlighted how modifications to the azide group improved binding affinity and selectivity towards cancer cells, showcasing potential therapeutic applications .

Mécanisme D'action

The mechanism of action of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves the reaction of its azide group with alkyne groups to form a stable triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug discovery applications. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-L-Aha-OH: Similar to (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine but without the dicyclohexylamine (DCHA) component

DBCO-PEG4-NHS Ester: Another click chemistry reagent used for SPAAC reactions

BCN-PEG4-NHS Ester: Similar to DBCO-PEG4-NHS Ester but with a different alkyne group

Uniqueness

This compound is unique due to its high efficiency and specificity in click chemistry reactions. The presence of the DCHA component enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds .

Activité Biologique

The compound (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with significant potential in medicinal chemistry and biochemistry. It features an azido group, which is known for its reactivity, particularly in click chemistry, and a phenylmethoxycarbonylamino group that enhances solubility and stability. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

- Molecular Formula : C16H24N4O3

- Molecular Weight : 324.39 g/mol

- Structural Features :

- Azido group (-N₃)

- Phenylmethoxycarbonylamino group

Synthesis

The synthesis of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine typically involves several steps:

- Formation of the azido group from a suitable precursor.

- Coupling with phenylmethoxycarbonylamino to enhance stability.

- Introduction of the N-cyclohexylcyclohexanamine moiety to increase lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its azido functionality, which allows for selective reactions with biomolecules under physiological conditions. The phenylmethoxycarbonylamino group contributes to its interaction with various biological targets.

Potential Applications

- Anticancer Activity : Preliminary studies suggest that compounds with azido groups can induce apoptosis in cancer cells through mechanisms involving DNA damage and subsequent repair pathways.

- Antimicrobial Properties : The presence of the azido group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased antimicrobial efficacy.

- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties by modulating neurotransmitter systems.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-azidobutanoic Acid | C4H8N4O2 | Simpler structure, known mutagenic properties |

| (R)-2-Azido-4-(methylthio)butanoic Acid | C5H10N4OS | Contains a methylthio group, differing biological activity |

| (R)-4-Azido-2-tert-butoxycarbonylamino-butanoic Acid | C9H14N4O3 | Tert-butoxycarbonyl protecting group, used in peptide synthesis |

The uniqueness of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine lies in its combination of an azide functionality with a phenylmethoxycarbonylamino group, enhancing its solubility and reactivity compared to simpler analogs.

Study 1: Anticancer Activity

A study investigated the effects of azido compounds on human cancer cell lines. The results indicated that treatment with (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine led to significant reductions in cell viability, suggesting potential as a chemotherapeutic agent.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Propriétés

IUPAC Name |

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXXNIKKZNJTKM-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.